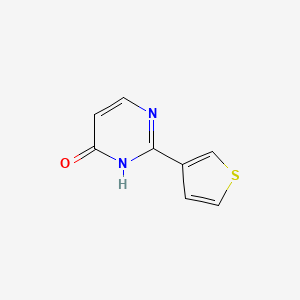

4-Hydroxy-2-(3-thienyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-3-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c11-7-1-3-9-8(10-7)6-2-4-12-5-6/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZGWBGEAXRLBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Hydroxy 2 3 Thienyl Pyrimidine and Analogous Pyrimidine Derivatives

Strategic Approaches to Pyrimidine (B1678525) Ring Construction

The formation of the pyrimidine ring is a critical step in the synthesis of these compounds. Various methods have been developed to achieve this, each with its own advantages in terms of efficiency, regioselectivity, and substrate scope.

Cyclocondensation Reactions Employing Thiophene-3-carboxaldehyde or Related Precursors

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine derivative. In the context of 4-hydroxy-2-(3-thienyl)pyrimidine, this would involve a precursor incorporating the 3-thienyl moiety.

One common approach involves the reaction of a β-ketoester with an amidine. For the synthesis of 4-hydroxypyrimidines, formamidine (B1211174) can be used, although this may sometimes result in low yields. google.com A more general and often higher-yielding method involves the reaction of a β-ketoester with thiourea, followed by desulfurization of the resulting 2-thiouracil (B1096) derivative using Raney nickel. google.com However, this method is not suitable for introducing a substituent at the 2-position. google.com

An alternative strategy involves the reaction of a 3-amino-2-unsaturated carboxylate with a carboxylic acid amide. google.com For instance, the cyclocondensation of β-enaminodiketones with aromatic amidines can lead to the formation of substituted pyrido[1,2-a]pyrimidinones and related polyazaheterocycles. nih.gov The regiochemistry of these reactions can often be explained and predicted using DFT-B3LYP calculations to analyze the stability of reaction intermediates. nih.gov

Thieno[2,3-d]pyrimidines, which are structurally related to the target compound, can be synthesized from appropriate thiophene (B33073) precursors. For example, 2-amino-thiophene-3-carboxylates can be heated with formamide (B127407) to produce thieno[2,3-d]pyrimidin-4-ones. google.com Similarly, new 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized through a one-pot reaction of 2H-thieno[2,3-d] researchgate.netacs.orgoxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine (B48309) or 4-hydroxylbenzylamine. nih.gov

Multi-Component Reactions for Pyrimidine Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like pyrimidines in a single step from three or more starting materials. researchgate.net

The Biginelli reaction is a well-known MCR for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. This reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. researchgate.net

More advanced MCRs have been developed for the regioselective synthesis of highly substituted pyrimidines. For example, an iridium-catalyzed multicomponent synthesis allows for the formation of pyrimidines from amidines and up to three different alcohols. acs.org This process proceeds through a sequence of condensation and dehydrogenation steps, liberating hydrogen and water. acs.org Another example is the synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines via a one-pot reaction of 3-cyano-2-aminopyridines, triethyl orthoformate, and various primary amines under solvent-free conditions. mdpi.com

The aza-Biginelli reaction, a variation involving guanidine, a β-keto ester, and an aldehyde, is another powerful tool for constructing densely functionalized dihydropyrimidines. nih.gov

Copper-Catalyzed and Oxidative Annulation Pathways

Metal-catalyzed reactions have emerged as powerful methods for pyrimidine synthesis, offering novel bond-forming strategies.

Copper-catalyzed [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles provides an efficient route to 2,4,6-trisubstituted pyrimidines. organic-chemistry.org This reaction demonstrates good functional group tolerance and can be performed on a gram scale. organic-chemistry.org Mechanistic studies suggest the reaction proceeds through a copper-catalyzed iminyl intermediate. organic-chemistry.org

While not directly leading to 4-hydroxypyrimidines, copper-catalyzed hydroformylation and hydroxymethylation of alkenes demonstrate the utility of copper in related transformations. rsc.org

Functionalization at the C-4 Hydroxy Position and N-Substitutions

Once the pyrimidine ring is constructed, further modifications can be made, particularly at the C-4 hydroxy position and the nitrogen atoms of the ring.

Derivatization via Tautomeric Forms (Keto-Enol Equilibrium)

4-Hydroxypyrimidine (B43898) exists in a tautomeric equilibrium with its keto form, 4(3H)-pyrimidinone. acs.orgchemicalbook.com In the gas phase, the oxo (keto) form is generally favored over the hydroxy (enol) form. acs.orgacs.org The ratio of oxo to hydroxy tautomers for 4-hydroxypyrimidine has been determined to be approximately 71.4/28.6. acs.orgacs.org This equilibrium is influenced by substituents on the pyrimidine ring. acs.org

This tautomerism is crucial as the reactivity of the molecule can be dictated by the predominant tautomeric form. The presence of the keto form allows for reactions typical of amides, while the enol form allows for reactions at the hydroxy group. Derivatization can be achieved by trapping one of the tautomeric forms. For example, the hydroxyl group can be derivatized using reagents like dansyl chloride in the presence of a catalyst to improve mass spectral sensitivity. researchgate.net

Nucleophilic Substitution at the C-4 Position

The C-4 position of the pyrimidine ring is susceptible to nucleophilic substitution, especially when a good leaving group is present. The hydroxy group itself is a poor leaving group, but it can be converted into a better one, such as a chloro group, by treatment with reagents like phosphorus oxychloride. nih.gov

Once activated, the C-4 position can react with various nucleophiles. For example, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate undergoes nucleophilic substitution with dimethylamine, sodium phenoxide, and sodium thiophenoxide to yield the corresponding 4-substituted products. rsc.org In pyrimidine systems, nucleophilic attack is generally favored at the C-4 position over the C-2 position. stackexchange.com This selectivity can be explained by frontier molecular orbital theory, where the LUMO coefficient is higher at C-4. stackexchange.com

Recent developments have also shown the possibility of direct C-H amination of pyridines at the C4-position via a nucleophilic substitution of hydrogen (SNH) mechanism, proceeding through a 4-pyridyl pyridinium (B92312) salt intermediate. nih.gov This approach offers a more direct route for introducing amino groups without the need for a pre-installed leaving group.

Introduction and Modification of the 3-Thienyl Moiety

The incorporation and subsequent modification of a thienyl group, specifically at the C-2 position of a pyrimidine core, are crucial steps in the synthesis of 4-Hydroxy-2-(3-thienyl)pyrimidine and its analogs. These processes allow for the creation of a diverse range of compounds with potential applications in medicinal chemistry. The methodologies often involve building the pyrimidine ring from a thiophene-containing precursor or attaching the thiophene ring to a pre-existing pyrimidine scaffold.

The synthesis of 2-thienylpyrimidines can be achieved through several strategic approaches. A common method involves the cyclocondensation of a thiophene-derived amidine or a related precursor with a three-carbon component to form the pyrimidine ring. This approach builds the desired heterocyclic system with the thiophene moiety already in place.

One established route to thieno-fused pyrimidines, which shares precursors with 2-thienylpyrimidines, starts from 2-aminothiophene derivatives. For instance, 2-aminothiophene-3-carboxylates or 2-aminothiophene-3-carbonitriles can be reacted with various reagents to form the pyrimidine ring. mdpi.combohrium.comnih.gov While these examples often lead to fused systems like thieno[2,3-d]pyrimidines, the underlying principle of using a thiophene building block is fundamental. nih.govresearchgate.net

To directly obtain a 2-substituted pyrimidine, a key strategy is the condensation of an α,β-unsaturated ketone with an appropriate amidine. nih.gov In the context of 4-Hydroxy-2-(3-thienyl)pyrimidine, this would conceptually involve the reaction of a β-keto ester or a similar dicarbonyl compound with 3-thiophenecarboxamidine. The thiophene amidine acts as the nitrogen-donating component that incorporates the 3-thienyl group at the C-2 position of the newly formed pyrimidine ring.

Another versatile method involves the use of 2-chloropyrimidine (B141910) derivatives as starting materials. The chlorine atom at the C-2 position is a good leaving group, susceptible to nucleophilic substitution. A 3-thienyl organometallic reagent, such as a thienylboronic acid or a thienylstannane, can be coupled with the 2-chloropyrimidine scaffold via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling). This approach allows for the direct and often regioselective formation of the C-C bond between the pyrimidine and thiophene rings. digitellinc.com

The following table summarizes key synthetic strategies for incorporating a thiophene ring at the C-2 position of a pyrimidine.

| Strategy | Key Reactants | Reaction Type | Notes |

| Ring Cyclization | 1. 3-Thiophenecarboxamidine2. β-Keto ester (e.g., Ethyl acetoacetate) | Condensation | Forms the pyrimidine ring from acyclic precursors, directly installing the 3-thienyl group at C-2. |

| Cross-Coupling | 1. 2-Chloro-4-hydroxypyrimidine2. 3-Thienylboronic acid | Suzuki Coupling | A powerful method for C-C bond formation, offering good functional group tolerance. Requires a pre-formed pyrimidine ring. |

| From Thieno[2,3-d]pyrimidines | 1. Thieno[2,3-d]pyrimidine (B153573) precursor | Ring Opening/Rearrangement | Less direct, but precursors are readily accessible via methods like the Gewald reaction. nih.govnih.gov |

Once the 2-(3-thienyl)pyrimidine (B428963) scaffold is assembled, further functionalization of the thiophene ring can be desirable to modulate the compound's properties. The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution on the thiophene ring is directed by the activating/deactivating nature of the pyrimidine ring attached at C-3 and any other substituents present.

Regioselective functionalization can be achieved by carefully controlling reaction conditions and reagents. Common electrophilic substitution reactions applicable to thiophene include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation. The precise location of the new substituent (at C-2, C-4, or C-5 of the thiophene ring) depends on the electronic and steric environment.

For more controlled and specific functionalization, directed ortho-metalation (DoM) can be employed. rsc.org This technique involves the use of a directing group to guide a strong base (like an organolithium reagent) to deprotonate a specific position, usually ortho to the directing group. The resulting organometallic intermediate can then react with a variety of electrophiles to introduce a new functional group with high regioselectivity. In the case of 2-(3-thienyl)pyrimidine, the pyrimidine nitrogen atoms could potentially act as directing groups. Alternatively, magnesiation using reagents like TMPMgCl·LiCl has been shown to be effective for the regioselective functionalization of pyrimidines themselves, and similar principles could be applied to the attached thiophene ring. nih.gov

The table below outlines potential regioselective functionalization reactions for the thiophene moiety.

| Reaction Type | Reagent Example | Potential Product |

| Halogenation | N-Bromosuccinimide (NBS) | 2-(Bromo-3-thienyl)pyrimidine |

| Nitration | Nitric Acid/Sulfuric Acid | 2-(Nitro-3-thienyl)pyrimidine |

| Acylation | Acetyl Chloride/AlCl₃ (Friedel-Crafts) | 2-(Acetyl-3-thienyl)pyrimidine |

| Directed Metalation | n-BuLi, then Electrophile (E+) | 2-(E-3-thienyl)pyrimidine |

Purification and Isolation Techniques for Synthesized Intermediates and Target Compounds

The successful synthesis of 4-Hydroxy-2-(3-thienyl)pyrimidine and its intermediates relies on effective purification and isolation techniques to remove unreacted starting materials, reagents, and byproducts. The choice of method depends on the physical and chemical properties of the target compound, such as its polarity, solubility, and crystallinity. youtube.com

Crystallization is a primary method for purifying solid compounds. youtube.com An impure solid is dissolved in a suitable hot solvent in which it is sparingly soluble at room temperature but more soluble at higher temperatures. As the solution cools, the pure compound crystallizes out, leaving impurities behind in the mother liquor. The choice of solvent is critical and may involve single solvents like ethanol (B145695) or ethyl acetate, or solvent mixtures. nih.gov

Column Chromatography is a highly versatile technique for separating compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel or alumina) while being carried through by a mobile phase (a solvent or mixture of solvents). nih.gov By carefully selecting the solvent system (eluent), compounds of different polarities can be separated effectively. The progress of the separation is often monitored by Thin-Layer Chromatography (TLC) .

Preparative Thin-Layer Chromatography (Prep-TLC) operates on the same principles as analytical TLC but uses thicker plates to separate larger quantities of material. nih.gov It is often used as a final purification step for small-scale syntheses.

The following table summarizes common purification techniques used in the synthesis of pyrimidine derivatives.

| Technique | Principle of Separation | Typical Application | References |

| Recrystallization | Differential solubility in a solvent at different temperatures. | Purification of solid final products and intermediates. | nih.govyoutube.com |

| Column Chromatography | Differential adsorption onto a solid stationary phase (e.g., silica gel). | Separation of reaction mixtures, isolation of intermediates and final products. | nih.govnih.gov |

| Filtration | Separation of a solid from a liquid or gas. | Isolating a crystallized solid from its mother liquor. | youtube.com |

| Preparative TLC | Similar to column chromatography, but on a plate format. | Final purification of small-to-moderate quantities of a compound. | nih.gov |

| Crossflow Filtration | Separation based on membrane pore size under pressure. | Used in larger-scale processes, particularly for separating compounds from aqueous solutions like fermentation broths. | google.com |

Molecular Design and Structural Modification Strategies for 4 Hydroxy 2 3 Thienyl Pyrimidine Derivatives

Scaffold Diversification and Analogue Synthesis

The thieno[2,3-d]pyrimidine (B153573) scaffold, which encompasses 4-hydroxy-2-(3-thienyl)pyrimidine, is recognized as a "privilege structure" in medicinal chemistry due to its structural similarity to purine (B94841) bases like adenine (B156593) and guanine. mdpi.comnih.gov This relationship makes it a fertile ground for developing analogues that can interact with a wide array of biological targets. nih.gov Synthetic strategies often begin with the construction of the core thieno[2,3-d]pyrimidine ring system, which can then be elaborated through various chemical reactions. rsc.orgijacskros.com

The pyrimidine (B1678525) ring of the 4-hydroxy-2-(3-thienyl)pyrimidine scaffold offers multiple sites for modification, allowing for the fine-tuning of its physicochemical and pharmacological properties.

At the C-2 position , which is occupied by the 3-thienyl group in the parent compound, a variety of heterocyclic substituents can be introduced. Research has shown that linking different heterocyclic rings directly to the C-2 position can lead to compounds with interesting biological activities. nih.gov For instance, the synthesis of derivatives with different aryl groups at this position has been a key strategy in developing potent inhibitors of various enzymes. nih.gov

Modifications at the N-1 and N-3 positions of the pyrimidine ring are also crucial. The N-3 position, in particular, has been identified as critically important for the activity of some pyrimidine-based inhibitors. nih.gov For example, in certain cathepsin S inhibitors with a pyrimidine-2-carbonitrile structure, the N-3 atom is thought to act as a general base to activate the cysteine thiol of the enzyme. nih.gov The synthesis of N'-substituted acetohydrazide derivatives at the N-3 position of the thieno[2,3-d]pyrimidin-4(3H)-one core has been explored to create novel hydrazones with unique structural features. mdpi.com

The synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones, which involves modifications at both the C-2 and N-3 positions, has been achieved through one-pot reactions, yielding a diverse library of analogues. nih.gov These modifications often aim to explore the structure-activity relationships and enhance the therapeutic potential of the scaffold.

The thienyl moiety at the C-2 position of the pyrimidine ring is another key area for structural modification. The nature and position of substituents on this thiophene (B33073) ring can significantly impact the biological activity of the resulting derivatives.

For instance, in the development of inhibitors for phosphatidylinositol 3-kinase (PI3K), it was found that a 3-hydroxyl group on a phenyl ring at the C-2 position of a thienopyrimidine scaffold resulted in the best activity. nih.gov Shifting this hydroxyl group to the para position led to a significant decrease in inhibitory activity, highlighting the critical role of substituent positioning. nih.gov Furthermore, replacing the hydroxyl group with other functionalities, even its bioisosteric counterpart NH2, abolished the enzymatic activity. nih.gov

These findings underscore the importance of a systematic exploration of substituent effects on the thienyl ring to optimize the interaction of the molecule with its biological target.

Bioisosteric Replacements and Their Impact on Molecular Properties

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to create new molecules with similar biological properties to a parent compound, but with improved characteristics such as attenuated toxicity, modified activity, or altered pharmacokinetics. cambridgemedchemconsulting.com This approach involves exchanging an atom or a group of atoms with a broadly similar alternative. cambridgemedchemconsulting.com

In the context of 4-hydroxy-2-(3-thienyl)pyrimidine and its derivatives, bioisosteric replacements can be applied to various parts of the molecule. For example, the thiophene ring itself is often considered a bioisostere of a phenyl ring. cambridgemedchemconsulting.com Other common bioisosteric pairs include:

-OH and -F or -OMe cambridgemedchemconsulting.com

-CH= and -N= cambridgemedchemconsulting.com

Phenyl and Pyridyl cambridgemedchemconsulting.com

The replacement of a 1,2,4-oxadiazole (B8745197) ring with a 1,3,4-oxadiazole (B1194373) ring has been shown to lead to higher polarity and reduced metabolic degradation. rsc.org Similarly, in the design of PI3K inhibitors, analogues incorporating a 4-indazolyl group as a replacement for a 3-phenolic motif possessed comparable enzyme and cellular activities to the parent phenols. nih.gov

The strategic use of bioisosteric replacements can lead to derivatives with enhanced properties. For instance, the introduction of fluorine to replace a hydrogen atom can markedly influence potency, as seen in the difference between the antiviral drugs lamivudine (B182088) and emtricitabine. nih.gov

Design Principles Based on Ligand-Based and Structure-Based Approaches

The design of novel 4-hydroxy-2-(3-thienyl)pyrimidine derivatives is often guided by both ligand-based and structure-based approaches.

Ligand-based design relies on the knowledge of other molecules that bind to the biological target of interest. By analyzing the common pharmacophoric features of known inhibitors, new derivatives can be designed. nih.govnih.gov For example, new series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives were designed as PI3K inhibitors by maintaining the morpholine (B109124) moiety, which is a key feature of several potent inhibitors. nih.gov

Structure-based design utilizes the three-dimensional structure of the target protein to design molecules that can bind to it with high affinity and selectivity. This approach often involves molecular docking simulations to predict the binding mode and affinity of designed compounds. rsc.orgnih.govnih.govbue.edu.eg For instance, in the design of VEGFR-2 inhibitors, the crystal structure of a potent pyrrolo[3,2-d]pyrimidine inhibitor bound to VEGFR-2 was used as a basis for designing new thienopyrimidine derivatives. bue.edu.eg These new compounds were designed to not only mimic the interactions of the known inhibitor but also to form additional interactions with residues in the solvent-accessible region of the active site. bue.edu.eg Similarly, computer-simulated docking of olmutinib (B560107) with the EGFRT790M protein guided the design of new pyrido[2,3-d]pyrimidine (B1209978) and thieno[3,2-d]pyrimidine (B1254671) structures as EGFR kinase inhibitors. nih.gov

The combination of these design principles allows for a rational and efficient approach to the discovery of new and improved 4-hydroxy-2-(3-thienyl)pyrimidine-based therapeutic agents.

Preclinical Biological Investigations of 4-Hydroxy-2-(3-thienyl)pyrimidine and Its Analogues

The therapeutic potential of heterocyclic compounds has been a significant area of focus in medicinal chemistry. Among these, the thienopyrimidine scaffold has emerged as a privileged structure due to its diverse pharmacological activities. This article delves into the preclinical biological activities associated with 4-Hydroxy-2-(3-thienyl)pyrimidine and its related analogues, focusing on their anti-proliferative effects, cytotoxicity, and enzyme inhibition properties.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Elucidation of Key Pharmacophoric Features of the 4-Hydroxy-2-(3-thienyl)pyrimidine Scaffold

The 4-hydroxy-2-(3-thienyl)pyrimidine core possesses distinct pharmacophoric features that are essential for its biological activity. A pharmacophore is the three-dimensional arrangement of atoms or groups of atoms responsible for a drug's biological or pharmacological interaction with its target receptor. For the thienopyrimidine scaffold, which is structurally related to 4-hydroxy-2-(3-thienyl)pyrimidine, key pharmacophoric elements have been identified that contribute to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov

Studies on various thienopyrimidine derivatives have revealed that the thieno[2,3-d]pyrimidine (B153573) core can be considered a bioisostere of adenine (B156593), a fundamental component of DNA and RNA. nih.gov This structural similarity allows it to interact with a wide range of biological targets. Pharmacophore models for different thienopyrimidine derivatives have highlighted the importance of specific features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups for their activity. nih.govresearchgate.net For instance, in the context of adenosine (B11128) A1 and A2A receptor antagonists, pharmacophore models for 4-arylthieno[3,2-d]pyrimidine derivatives identified a hydrogen bond donor, an aromatic ring, and hydrophobic groups as key structural features for antagonist activity. researchgate.net

In the case of 4-hydroxy-2-(substituted sulfonamido)pyrimidine-5-carbonyl)glycines, which share the pyrimidine (B1678525) core, these compounds were found to act as oral erythropoietin (EPO) secretagogues by inhibiting HIF prolyl hydroxylase domain (PHD). nih.gov This suggests that the 4-hydroxypyrimidine (B43898) moiety plays a crucial role in the interaction with the active site of the enzyme.

The thienopyrimidine scaffold itself is a versatile platform, and its biological activity can be modulated by introducing various substituents at different positions of the pyrimidine and thiophene (B33073) rings. nih.gov

Impact of Substituent Variation on Biological Potency

The biological potency of compounds based on the 4-hydroxy-2-(3-thienyl)pyrimidine scaffold is significantly influenced by the nature and position of substituents on the pyrimidine and thiophene rings.

The electronic properties and size of substituents can have a profound impact on the biological activity of pyrimidine derivatives. nih.gov Generally, the introduction of electron-donating or electron-withdrawing groups can alter the electron density of the pyrimidine ring system, thereby affecting its interaction with biological targets. mdpi.com

For instance, in a series of 2-pyridyl thieno[3,2-d]pyrimidine (B1254671) derivatives, the presence of a methyl group on the pyridyl ring was found to be crucial for its activity against Mycobacterium ulcerans. researchgate.net This highlights the importance of specific electronic and steric features for biological potency. In another study on pyridine (B92270) derivatives, it was observed that the number and position of methoxy (B1213986) (O-CH3) groups, which are electron-donating, influenced the antiproliferative activity. mdpi.com

Furthermore, the development of a database of steric and electronic properties of heteroaryl substituents, including those related to the thienyl group, provides a valuable resource for understanding and predicting the impact of these properties on the activity of compounds like 4-hydroxy-2-(3-thienyl)pyrimidine. chemrxiv.org

A study on thieno[2,3-d]pyrimidine derivatives as dopamine (B1211576) D2 receptor modulators demonstrated that minor modifications to the scaffold, including the introduction of various substituents at the 4-, 5-, and 6-positions, resulted in compounds with diverse pharmacology, ranging from negative allosteric modulators to partial agonists. nih.gov This underscores the sensitivity of the biological response to the precise placement of functional groups.

For example, in a series of pyrimidine derivatives designed as bone anabolic agents, the presence of a 4-bromophenyl group and a 2,4,5-trimethoxyphenyl group at specific positions on the pyrimidine ring was found to be crucial for their activity. nih.gov This indicates that the spatial arrangement of these substituents is a key factor for achieving the desired biological effect.

Development of QSAR Models for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools for predicting the activity of new compounds and for guiding the design of more potent molecules.

QSAR models for pyrimidine and thienopyrimidine derivatives have been developed using a variety of physicochemical descriptors. nih.gov These descriptors quantify different aspects of a molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.

In a QSAR study of furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors, various descriptors were used to build a model that could predict the anticancer activity of these compounds. nih.gov Similarly, for 4-arylthieno[3,2-d]pyrimidine derivatives as adenosine receptor antagonists, descriptors such as DIPOLE MAG, CHI-V-3-P, WIENER, AREA, SC-2, and PHI-MAG were found to be significant in correlating with the antiparkinson activity. researchgate.net

The selection of appropriate descriptors is a critical step in developing a reliable QSAR model. These descriptors should be independent of each other and have a high correlation with the biological activity. nih.gov

The reliability and predictive power of a QSAR model must be rigorously validated using various statistical methods. researchgate.net This validation process ensures that the model is not a result of chance correlation and can accurately predict the activity of new compounds. nih.gov

Common statistical parameters used for validating QSAR models include the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE). nih.govmdpi.com A high R² value indicates a good fit of the model to the training data, while a high Q² value, typically determined by a leave-one-out cross-validation procedure, indicates good internal predictivity. mdpi.comnih.gov

External validation, where the model is used to predict the activity of a set of compounds not used in the model development (the test set), is also a crucial step. mdpi.com The predictive ability of the model on the test set is often assessed by the predictive R² (R²pred). mdpi.com For a QSAR model to be considered robust and reliable, it should have statistically significant values for these validation parameters. nih.govuniroma1.it For instance, a QSAR model for thieno[3,2-d]pyrimidine derivatives as antitumor agents showed good statistical quality with a CoMSIA q² of 0.706 and r² of 0.947. nih.gov

Mechanistic Insights into Molecular Interactions

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. dergipark.org.tr These methods solve the Schrödinger equation to determine the electron density and, from it, derive various molecular properties.

Detailed studies employing DFT to calculate the electronic structure and reactivity descriptors for 4-Hydroxy-2-(3-thienyl)pyrimidine have not been identified in the public domain. Such a study would typically involve optimizing the molecular geometry to find its most stable conformation.

From the optimized structure, key quantum chemical descriptors would be calculated. The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are of particular importance. wikipedia.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govnih.gov

Other global reactivity descriptors that would be derived from these energies include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for 4-Hydroxy-2-(3-thienyl)pyrimidine (Note: The following table is for illustrative purposes only, as specific data is not available.)

| Parameter | Symbol | Formula | Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Data not available |

| LUMO Energy | ELUMO | - | Data not available |

| Energy Gap | ΔE | ELUMO - EHOMO | Data not available |

| Ionization Potential | I | -EHOMO | Data not available |

| Electron Affinity | A | -ELUMO | Data not available |

| Electronegativity | χ | (I + A) / 2 | Data not available |

| Chemical Hardness | η | (I - A) / 2 | Data not available |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. No published MEP map for 4-Hydroxy-2-(3-thienyl)pyrimidine could be located.

An MEP analysis would reveal the charge distribution, identifying electron-rich regions (typically colored in shades of red), which are susceptible to electrophilic attack, and electron-poor regions (colored in shades of blue), which are prone to nucleophilic attack. For 4-Hydroxy-2-(3-thienyl)pyrimidine, one would expect to see negative potential near the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrimidine (B1678525) ring, indicating these as likely sites for hydrogen bonding and electrophilic interactions.

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug design to screen virtual libraries of compounds against a biological target. There are no specific molecular docking studies for 4-Hydroxy-2-(3-thienyl)pyrimidine reported in the available literature.

A docking simulation begins with the preparation of both the receptor and the ligand. The three-dimensional structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). In the absence of a known target for 4-Hydroxy-2-(3-thienyl)pyrimidine, a hypothetical target would be chosen based on the activity of related thienopyrimidine compounds, such as kinases or adenosine (B11128) receptors. nih.govnih.gov

The receptor file is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. A "grid box" is then generated, defining the volume of the active site where the docking will be performed. Concurrently, the 3D structure of 4-Hydroxy-2-(3-thienyl)pyrimidine would be generated and optimized to find its lowest energy conformation before being placed into the active site.

After running the simulation, the results consist of multiple possible binding poses of the ligand within the receptor's active site, each with a corresponding binding energy score. The pose with the lowest binding energy is typically considered the most favorable.

Analysis of the top-ranked pose would involve identifying the specific interactions between 4-Hydroxy-2-(3-thienyl)pyrimidine and the amino acid residues of the target protein. These interactions commonly include:

Hydrogen bonds (e.g., with the hydroxyl group or pyrimidine nitrogens).

Hydrophobic interactions (e.g., involving the thienyl and pyrimidine rings).

Pi-pi stacking between aromatic rings.

Table 2: Hypothetical Molecular Docking Interaction Analysis for 4-Hydroxy-2-(3-thienyl)pyrimidine (Note: The following table is for illustrative purposes only, as specific data is not available.)

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. This method calculates the trajectory of atoms and molecules by solving Newton's equations of motion. No MD simulation studies specifically for 4-Hydroxy-2-(3-thienyl)pyrimidine have been published.

An MD simulation of 4-Hydroxy-2-(3-thienyl)pyrimidine, typically docked within a target protein and solvated in a water box, would provide insights into the stability of the ligand-receptor complex. Key analyses of the simulation trajectory, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), would reveal how the ligand's position and the protein's structure change over time. This analysis is crucial for confirming the stability of the binding pose predicted by molecular docking and for understanding the conformational changes that may occur upon binding. nih.gov

Ligand-Based Drug Design Approaches (e.g., Pharmacophore Modeling, Virtual Screening)

Detailed research findings and data tables specifically for 4-Hydroxy-2-(3-thienyl)pyrimidine are not available in the current body of scientific literature.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine (B1678525) and thienyl rings, as well as the hydroxyl proton.

Thienyl Protons: The three protons on the 3-thienyl ring would appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The specific coupling patterns would help assign their relative positions.

Pyrimidine Protons: The protons on the pyrimidine ring will have characteristic shifts. For comparison, the H-5 and H-6 protons in similar pyrimidine structures show distinct signals. researchgate.net The chemical environment is significantly affected by the tautomeric equilibrium between the hydroxy and pyrimidone forms.

Hydroxyl/Amide Proton: The proton of the hydroxyl group (or the N-H proton in the pyrimidone tautomer) is expected to appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature. In DMSO-d6, N-H protons of similar structures appear at δ 9-12 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon: The C4 carbon, present as a carbonyl group in the predominant pyrimidone tautomer, would be significantly deshielded, appearing at a chemical shift of approximately δ 160-170 ppm.

Pyrimidine Ring Carbons: The other carbons of the pyrimidine ring (C2, C5, C6) would have shifts influenced by the nitrogen atoms and the thienyl substituent.

Thienyl Ring Carbons: The carbons of the thienyl ring would appear in the aromatic region, typically between δ 120-140 ppm.

Table 1: Predicted ¹H and ¹³C NMR Data for 4-Hydroxy-2-(3-thienyl)pyrimidine (Predicted data based on analogous structures)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thienyl-H | 7.0 - 8.5 (m) | - |

| Pyrimidine-H | 6.5 - 8.0 (d, d) | - |

| OH/NH | 9.0 - 12.0 (br s) | - |

| Pyrimidine C=O | - | ~165 |

| Pyrimidine C-S | - | ~160 |

| Pyrimidine C-H | - | 110-155 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

For 4-Hydroxy-2-(3-thienyl)pyrimidine (C₈H₆N₂OS), the exact molecular weight can be calculated. The high-resolution mass spectrometry (HRMS) would provide a highly accurate mass, confirming the molecular formula. The nominal molecular weight is approximately 194 g/mol . In mass spectra of related pyrimidinones, the molecular ion peak (M+) is typically observed. rsc.org

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve the characteristic cleavage of the heterocyclic rings. Common fragmentation pathways could include:

Loss of CO (carbon monoxide) from the pyrimidone ring.

Cleavage of the thienyl ring, leading to fragments corresponding to C₄H₃S.

Fragmentation of the pyrimidine ring itself.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.govlibretexts.org

The IR spectrum of 4-Hydroxy-2-(3-thienyl)pyrimidine is expected to show characteristic absorption bands for its key functional groups. The tautomerism between the hydroxy-pyrimidine and pyrimidinone forms will be evident in the spectrum. researchgate.netripublication.com

O-H/N-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ would indicate the presence of O-H stretching (in the hydroxy form) or N-H stretching (in the pyrimidinone form). researchgate.net Intermolecular hydrogen bonding can cause this band to be particularly broad.

C=O Stretching: A strong absorption band around 1650-1700 cm⁻¹ is characteristic of the C=O stretching vibration of the pyrimidinone tautomer. pressbooks.pub This is often one of the most intense peaks in the spectrum.

C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region correspond to the stretching vibrations of the C=N and C=C bonds within the pyrimidine and thienyl rings.

C-S Stretching: The thienyl ring's C-S bond vibrations typically appear in the fingerprint region, around 600-700 cm⁻¹. researchgate.net

Table 2: Characteristic IR Absorption Bands for 4-Hydroxy-2-(3-thienyl)pyrimidine (Predicted data based on general IR tables and related compounds)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H / N-H | Stretch | 3200 - 3500 | Broad, Medium-Strong |

| C-H (aromatic) | Stretch | 3000 - 3100 | Medium |

| C=O | Stretch | 1650 - 1700 | Strong |

| C=N / C=C | Stretch | 1500 - 1650 | Medium-Strong |

UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The conjugated system of 4-Hydroxy-2-(3-thienyl)pyrimidine, comprising the pyrimidine and thienyl rings, is expected to exhibit distinct absorption bands.

The spectrum would likely show π → π* transitions characteristic of the aromatic and heterocyclic rings. The exact position of the absorption maxima (λ_max) would be sensitive to the solvent polarity. Studies on similar chromophoric systems, such as thienyl-benzopyran derivatives, show strong absorptions in the UV-A and near-UV regions (300-450 nm). researchgate.net The complexation of the molecule with metal ions can also be studied, as it often leads to a shift in the absorption bands (bathochromic or hypsochromic shift).

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By diffracting X-rays off a single crystal, a precise map of electron density can be generated, revealing bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for 4-Hydroxy-2-(3-thienyl)pyrimidine itself is not reported in the provided search results, analysis of related thieno[2,3-d]pyrimidine (B153573) structures provides insight into what can be determined. mdpi.comjyu.fi For a novel hydrazone of a thieno[2,3-d]pyrimidine, X-ray diffraction confirmed its structure, revealing details about its triclinic crystal system, space group (P-1), and the presence of intra- and intermolecular hydrogen bonds that stabilize the crystal packing. mdpi.comjyu.fi Such an analysis for 4-Hydroxy-2-(3-thienyl)pyrimidine would definitively confirm its tautomeric form in the solid state and illustrate how the molecules pack together in the crystal lattice.

Future Research Directions and Academic Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future synthesis of 4-Hydroxy-2-(3-thienyl)pyrimidine and its derivatives will likely focus on improving efficiency, accessibility, and sustainability. While established methods for pyrimidine (B1678525) synthesis exist, modern approaches prioritize green chemistry principles and multicomponent reactions (MCRs).

Future research could explore:

Microwave-Assisted Synthesis: This technique has been successfully used to accelerate the synthesis of related thieno[2,3-d]pyrimidine (B153573) derivatives, often leading to higher yields and shorter reaction times. scielo.br Applying microwave irradiation to the condensation reactions required to form the 4-Hydroxy-2-(3-thienyl)pyrimidine core could offer significant advantages over conventional heating.

One-Pot Reactions: The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, is a key area of interest. A one-pot synthesis for 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones has been reported, and a similar streamlined approach could be developed for the target compound, minimizing waste and purification steps. nih.gov

Sustainable Catalysts and Solvents: Research into using environmentally benign catalysts and moving away from hazardous organic solvents will be critical. This includes exploring solid-supported catalysts and aqueous reaction media where feasible.

Exploration of New Biological Targets and Therapeutic Applications

The thieno[2,3-d]pyrimidine scaffold, a bioisostere of purine (B94841), is known to exhibit a wide array of biological activities. researchgate.netmdpi.com This provides a strong rationale for investigating the 4-Hydroxy-2-(3-thienyl)pyrimidine core for similar or novel therapeutic applications.

Key areas for future biological screening include:

Anticancer Activity: Thienopyrimidine derivatives have shown significant potential as anticancer agents by inhibiting various protein kinases crucial for tumor growth and survival. ijacskros.com Future studies should evaluate 4-Hydroxy-2-(3-thienyl)pyrimidine derivatives against key oncology targets.

Anti-inflammatory Properties: Researchers have designed thieno[2,3-d]pyrimidine derivatives that act as anti-inflammatory agents by inhibiting enzymes like 15-lipoxygenase (15-LOX) and cyclooxygenases (COX). nih.gov The 4-Hydroxy-2-(3-thienyl)pyrimidine scaffold could be explored for similar activity in treating inflammatory conditions.

Antimicrobial and Antiviral Effects: The pyrimidine core is central to many antimicrobial and antiviral drugs. ijacskros.com Screening libraries of 4-Hydroxy-2-(3-thienyl)pyrimidine derivatives against a panel of bacteria, fungi, and viruses could uncover new leads for infectious diseases.

Table 1: Potential Biological Targets for Thienyl-Pyrimidine Scaffolds

| Target Class | Specific Target(s) | Potential Therapeutic Application | Reference(s) |

|---|---|---|---|

| Protein Kinases | VEGFR-2, EGFR, PI3K, FLT3 | Anticancer | mdpi.comnih.govnih.govnih.gov |

| Inflammatory Enzymes | COX, 15-LOX | Anti-inflammatory | nih.gov |

| Various | Bacterial and Fungal Strains | Antimicrobial, Antifungal | ijacskros.com |

Rational Design of Multi-Target Directed Ligands Based on the 4-Hydroxy-2-(3-thienyl)pyrimidine Scaffold

Complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways, making single-target drugs less effective. The design of Multi-Target Directed Ligands (MTDLs) is a promising strategy to address this complexity. nih.govmdpi.com The 4-Hydroxy-2-(3-thienyl)pyrimidine scaffold is an ideal starting point for developing such agents.

Future MTDL research could focus on:

Dual Kinase Inhibitors: By modifying substituents on the pyrimidine and thienyl rings, it may be possible to design molecules that simultaneously inhibit multiple kinases involved in cancer progression, such as EGFR and PI3K. nih.gov

Combined Anti-inflammatory and Analgesic Agents: Building on work with related scaffolds, derivatives could be designed to co-inhibit both COX and LOX pathways, potentially offering a more potent anti-inflammatory effect with a better side-effect profile. nih.gov

Neuroprotective Agents: In diseases like Alzheimer's, MTDLs that combine cholinesterase inhibition with antioxidant properties are of great interest. The heterocyclic nature of the 4-Hydroxy-2-(3-thienyl)pyrimidine core makes it a suitable scaffold for creating novel MTDLs for neurodegenerative conditions. mdpi.comresearchgate.net

Advanced Computational Methods for Enhanced Predictive Modeling

Computational chemistry plays an indispensable role in modern drug discovery, accelerating the design and optimization of lead compounds. For the 4-Hydroxy-2-(3-thienyl)pyrimidine scaffold, these methods will be vital for predicting biological activity and understanding molecular interactions.

Future computational efforts should include:

Molecular Docking and Dynamics: These techniques are crucial for predicting how derivatives will bind to specific biological targets. Docking and molecular dynamics simulations have been used to confirm the stable binding of related thienopyrimidines to kinase active sites like EGFR. nih.govnih.gov This approach can be used to prioritize the synthesis of the most promising compounds.

Quantum Chemistry (DFT): Density Functional Theory (DFT) calculations can be used to understand the electronic properties, reactivity, and spectral characteristics of new derivatives. mdpi.com This can aid in explaining structure-activity relationships (SAR).

ADME/Tox Prediction: In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of compounds are essential. Applying these models early in the design phase can help eliminate candidates with poor pharmacokinetic profiles, saving time and resources. nih.gov

Collaborative Research Initiatives in Pyrimidine Chemistry

The full therapeutic potential of the 4-Hydroxy-2-(3-thienyl)pyrimidine scaffold is unlikely to be realized through isolated research efforts. Progress will require a multidisciplinary and collaborative approach. Establishing initiatives that bring together academic chemists, industrial pharmacologists, and clinical researchers will be key. Such collaborations can facilitate the rapid progression of promising compounds from initial synthesis and screening to preclinical and, eventually, clinical development. These partnerships are vital for translating fundamental chemical research into tangible therapeutic solutions.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-Hydroxy-2-(3-thienyl)pyrimidine |

Q & A

Q. What are the common synthetic routes for 4-Hydroxy-2-(3-thienyl)pyrimidine, and what are their limitations?

Answer: The synthesis typically involves cyclocondensation of thiourea derivatives with β-keto esters or via Suzuki-Miyaura coupling to introduce the 3-thienyl group. For example, 3-thienyl-substituted pyrimidines are synthesized using palladium-catalyzed cross-coupling reactions, achieving moderate yields (60–75%) . Limitations include regioselectivity challenges during cyclization and sensitivity of the thienyl group to oxidation, requiring inert atmospheres (e.g., nitrogen) for stability .

Q. How can the purity and structural integrity of 4-Hydroxy-2-(3-thienyl)pyrimidine be validated experimentally?

Answer: Use a combination of:

- HPLC (>95% purity threshold) with UV detection at 254 nm.

- NMR spectroscopy : Confirm the presence of the hydroxy group (δ 10–12 ppm for -OH) and thienyl protons (δ 6.5–7.5 ppm) .

- Mass spectrometry : Molecular ion peaks should align with the theoretical mass (e.g., [M+H]+ at m/z 205.04 for C₈H₆N₂OS) .

Q. What spectroscopic techniques are critical for characterizing substituent effects on the pyrimidine ring?

Answer:

- IR spectroscopy : Detect hydrogen bonding via O-H stretching (3200–3500 cm⁻¹) and C=S/C=N vibrations (1550–1650 cm⁻¹) .

- X-ray crystallography : Resolve steric effects of the 3-thienyl group on ring planarity (e.g., dihedral angles >20° indicate significant distortion) .

Advanced Research Questions

Q. How do electronic and steric effects of the 3-thienyl group influence the compound's pharmacological activity?

Answer: The 3-thienyl group enhances π-π stacking with aromatic residues in enzyme active sites (e.g., adenosine receptors). However, steric bulk reduces binding affinity. For example:

| Substituent (R4) | A1AR Ki (nM) | Selectivity (A2A/A1) |

|---|---|---|

| 3-Thienyl | 368 | >100 |

| 3-Chlorophenyl | 19.3 | 1.5 |

| Data adapted from receptor binding studies . |

Methodological recommendation : Systematically vary R4 substituents (e.g., electron-withdrawing vs. donating groups) and analyze binding kinetics using radioligand assays.

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?

Answer:

- Control for tautomerism : The 4-hydroxy group can tautomerize between keto and enol forms, affecting hydrogen-bonding capacity. Use pH-controlled solvents (e.g., buffered DMSO) during assays .

- Address solubility : Poor aqueous solubility may lead to false negatives. Use co-solvents (e.g., 10% DMSO) while ensuring they do not interfere with biological targets .

Q. How can computational methods guide the optimization of 4-Hydroxy-2-(3-thienyl)pyrimidine derivatives?

Answer:

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .

- Molecular docking : Screen derivatives against target proteins (e.g., A1AR) to prioritize synthesis. For example, derivatives with 4-pyridyl groups showed higher predicted binding scores than 3-thienyl analogs .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical control?

Answer:

- Catalyst optimization : Use Pd(OAc)₂/XPhos systems for Suzuki coupling to minimize byproducts (<5%) .

- Purification : Employ flash chromatography with gradient elution (hexane:EtOAc 3:1 → 1:1) to separate regioisomers.

Methodological Resources

- Synthetic protocols : Refer to palladium-catalyzed coupling methods in Journal of Structural Chemistry .

- SAR analysis : Guidelines for receptor binding assays are detailed in adenosine receptor studies .

- Computational tools : Gaussian 16 for DFT and AutoDock Vina for docking simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.